molecular formula C13H15BrO4 B8342877 Diethyl (3-bromophenyl)malonate

Diethyl (3-bromophenyl)malonate

Cat. No.: B8342877
M. Wt: 315.16 g/mol
InChI Key: WAYYTQKCDWLHMA-UHFFFAOYSA-N
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Description

Diethyl (3-bromophenyl)malonate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the benzene ring is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(3-bromophenyl)propanedioate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

  • Formation of the enolate ion from diethyl malonate using sodium ethoxide.
  • Alkylation of the enolate ion with 3-bromobenzyl bromide to form diethyl 2-(3-bromophenyl)propanedioate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-bromophenyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzene derivatives.

Common Reagents and Conditions:

    Sodium ethoxide in ethanol: for enolate formation.

    3-bromobenzyl bromide: for alkylation.

    Aqueous hydrochloric acid: for hydrolysis.

    Heat: for decarboxylation.

Major Products:

  • Substituted benzene derivatives.
  • Carboxylic acids from hydrolysis.
  • Various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

Diethyl (3-bromophenyl)malonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of diethyl 2-(3-bromophenyl)propanedioate involves its interaction with various molecular targets. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

    Diethyl malonate: The parent compound, which lacks the bromine substitution.

    Diethyl 2-(4-bromophenyl)propanedioate: A similar compound with the bromine atom at the para position.

    Diethyl 2-(2-bromophenyl)propanedioate: A similar compound with the bromine atom at the ortho position.

Uniqueness: Diethyl (3-bromophenyl)malonate is unique due to the bromine substitution at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

diethyl 2-(3-bromophenyl)propanedioate

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3

InChI Key

WAYYTQKCDWLHMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)C(=O)OCC

Origin of Product

United States

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